8beta-(2-Hydroxy-2-methyl-3-oxobutyryloxy)glucozaluzanin C
Overview
Description
8beta-(2-Hydroxy-2-methyl-3-oxobutyryloxy)glucozaluzanin C is a natural product found in Crepis capillaris, Crepis mollis, and Crepis pyrenaica with data available.
Scientific Research Applications
Structural Analysis and Characteristics
The chemical compound titled (E)-13-(2-Bromophenyl)micheliolide has been synthesized through the Heck reaction. It exhibits unique structural features such as intramolecular hydrogen bonding and specific geometrical configurations, such as the trans arrangement of the 2-bromophenyl group to the lactone ring. This results in a distinct dihedral angle between the benzene ring and the lactone ring, contributing to its unique chemical properties (Penthala et al., 2014).
Crystallographic Studies
The compound 11β,13-Dihydrolactucin-8-O-acetate hemihydrate has been structurally characterized from Lactuca floridana. It features a complex structure with two independent sesquiterpene lactone molecules in the asymmetric unit, both adopting a chair conformation. The crystal structure is stabilized by classical O—H⋯O hydrogen bonds, indicating potential for interactions with other molecules (Fronczek et al., 2009).
Applications in Synthesis
The synthesis and properties of stable heteroazulene analogues of triphenylmethyl cations have been explored, providing a general synthetic route to these compounds. The described method involves electrophilic aromatic substitution followed by oxidative hydrogen abstraction, indicating the potential for creating a range of novel compounds based on the structural motif of the compound (Naya & Nitta, 2000).
Mechanism of Action
The compound’s solubility in various solvents like Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc might influence its bioavailability and efficacy. Environmental factors such as pH, temperature, and the presence of other compounds could also potentially affect its stability and action.
Properties
IUPAC Name |
[3,6,9-trimethylidene-2-oxo-8-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3a,4,5,6a,7,8,9a,9b-octahydroazuleno[4,5-b]furan-4-yl] 2-hydroxy-2-methyl-3-oxobutanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34O12/c1-9-6-15(37-25(33)26(5,34)12(4)28)18-11(3)23(32)38-22(18)17-10(2)14(7-13(9)17)35-24-21(31)20(30)19(29)16(8-27)36-24/h13-22,24,27,29-31,34H,1-3,6-8H2,4-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFRBQIGYWHKJRW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C)(C(=O)OC1CC(=C)C2CC(C(=C)C2C3C1C(=C)C(=O)O3)OC4C(C(C(C(O4)CO)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34O12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901099267 | |
Record name | Butanoic acid, 2-hydroxy-2-methyl-3-oxo-, (3aR,4R,6aR,8S,9aR,9bR)-8-(β-D-glucopyranosyloxy)dodecahydro-3,6,9-tris(methylene)-2-oxoazuleno[4,5-b]furan-4-yl ester, (2R)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901099267 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
538.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
93395-31-4 | |
Record name | Butanoic acid, 2-hydroxy-2-methyl-3-oxo-, (3aR,4R,6aR,8S,9aR,9bR)-8-(β-D-glucopyranosyloxy)dodecahydro-3,6,9-tris(methylene)-2-oxoazuleno[4,5-b]furan-4-yl ester, (2R)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=93395-31-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Butanoic acid, 2-hydroxy-2-methyl-3-oxo-, (3aR,4R,6aR,8S,9aR,9bR)-8-(β-D-glucopyranosyloxy)dodecahydro-3,6,9-tris(methylene)-2-oxoazuleno[4,5-b]furan-4-yl ester, (2R)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901099267 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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